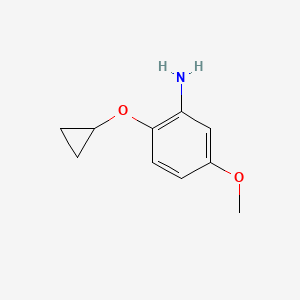

2-Cyclopropoxy-5-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-methoxyaniline |

InChI |

InChI=1S/C10H13NO2/c1-12-8-4-5-10(9(11)6-8)13-7-2-3-7/h4-7H,2-3,11H2,1H3 |

InChI Key |

SLOWYIASIWSUCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CC2)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropoxy 5 Methoxyaniline Derivatives

Oxidative Transformations and Radical Cation Chemistry

The oxidation of 2-cyclopropoxy-5-methoxyaniline derivatives can initiate a cascade of intriguing chemical events, largely governed by the formation and subsequent reactions of radical cations. The interplay between the electron-rich aromatic ring, the labile cyclopropyl (B3062369) group, and the aniline (B41778) nitrogen dictates the pathways of these transformations.

Single Electron Transfer (SET) Oxidation Pathways

The initial step in the oxidative transformation of many aniline derivatives is a single electron transfer (SET) process, leading to the formation of a radical cation. researchgate.net In the case of this compound, the electron-donating nature of the methoxy (B1213986) and amino groups facilitates this oxidation. The lone pairs of electrons on the nitrogen and oxygen atoms increase the electron density of the aromatic ring, lowering its oxidation potential and making it more susceptible to oxidation by various reagents or electrochemical means. umn.edumdpi.com

The SET event generates a radical cation where the positive charge and the unpaired electron are delocalized across the aromatic system and the heteroatoms. This delocalization stabilizes the reactive intermediate, influencing its subsequent chemical behavior. The stability and reactivity of this radical cation are crucial in determining the final products of the reaction.

Formation and Reactivity of Distonic Radical Cations

Upon formation, the initial radical cation of a cyclopropoxy-substituted aniline can potentially rearrange to form a more stable or kinetically favored species, such as a distonic radical cation. purdue.edunih.gov In a distonic radical cation, the charge and radical centers are separated. For derivatives of this compound, this could involve the opening of the cyclopropyl ring.

While direct evidence for the formation of a specific distonic radical cation from this compound is not extensively documented in publicly available literature, the established reactivity of cyclopropylamines suggests that upon ionization, a barrier-free ring-opening can occur to yield a distonic species. kuleuven.be The resulting radical would be located on one of the carbon atoms from the former cyclopropyl ring, while the charge would remain primarily on the aniline moiety. purdue.edu The reactivity of these distonic radical cations is a subject of ongoing research, with their unique electronic structure allowing for distinct chemical transformations compared to their conventional radical cation isomers. nih.gov

Cyclopropyl Ring-Opening Mechanisms under Oxidative Conditions

A key feature of the chemistry of cyclopropane (B1198618) derivatives is their propensity to undergo ring-opening reactions, a process driven by the release of inherent ring strain. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.org Under oxidative conditions, the formation of a radical cation intermediate can trigger the cleavage of one of the C-C bonds in the cyclopropyl ring. This process is often irreversible and can lead to the formation of a variety of linear or rearranged products. researchgate.net

The mechanism of ring-opening in oxidized this compound derivatives is expected to proceed through the radical cation intermediate. The cleavage of the cyclopropyl ring can be initiated by the radical character on the aromatic ring or the adjacent oxygen atom, leading to the formation of a more stable, open-chain radical. The specific products formed would depend on the reaction conditions, including the oxidant used and the presence of any trapping agents. beilstein-journals.org

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution and can also participate in nucleophilic substitution reactions under specific conditions, showcasing the dual reactivity of this scaffold.

Reactivity of the Aniline Nitrogen and Aromatic Ring

The aniline nitrogen in this compound possesses nucleophilic character due to its lone pair of electrons. It can readily react with a variety of electrophiles. For instance, the amino group can be acylated, alkylated, or participate in condensation reactions. mdpi.com

The aromatic ring itself is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of both the amino and methoxy groups. wikipedia.org These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. Given the substitution pattern of this compound, the primary sites for electrophilic attack would be the 4- and 6-positions. The cyclopropoxy group, being less activating than the amino and methoxy groups, will have a lesser influence on the regioselectivity of the reaction.

Conversely, nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring like the one in this compound is generally difficult. nih.govnih.gov However, such reactions can be facilitated if a suitable leaving group is present on the ring or through the formation of an aryne intermediate. The amino group can also act as a leaving group under certain harsh reaction conditions. rsc.org

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryl-lithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

In this compound, both the amino (or a protected form) and the methoxy groups can act as directing metalation groups. wikipedia.orgharvard.edu The relative directing ability of these groups would determine the site of metalation. Generally, an amino group (often after protection as an amide or carbamate) is a stronger directing group than a methoxy group. harvard.edubaranlab.org Therefore, it is expected that metalation would occur primarily at the position ortho to the amino group (the 3-position). This strategy provides a reliable method for introducing substituents at a position that might not be accessible through classical electrophilic aromatic substitution.

Below is a hypothetical representation of a directed ortho-metalation reaction on a protected derivative of this compound.

| Reactant | Directing Group | Reagent | Electrophile (E+) | Product |

| N-protected this compound | Protected Amine | n-BuLi/TMEDA | CO2 | 3-Carboxy-N-protected-2-cyclopropoxy-5-methoxyaniline |

| N-protected this compound | Protected Amine | n-BuLi/TMEDA | I2 | 3-Iodo-N-protected-2-cyclopropoxy-5-methoxyaniline |

| N-protected this compound | Protected Amine | n-BuLi/TMEDA | (CH3)3SiCl | 3-Trimethylsilyl-N-protected-2-cyclopropoxy-5-methoxyaniline |

This table represents a conceptual application of the DoM strategy and does not reflect experimentally verified results for this specific molecule found in the searched literature.

Cycloaddition and Rearrangement Processes Involving the Cyclopropoxy Group

The cyclopropoxy group, a three-membered ether ring, is known for its high ring strain, which makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, or chemical means, often leading to the formation of more complex molecular architectures.

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related cyclopropoxy and cyclopropane-containing systems provides valuable insights. Cyclopropenones, for instance, are known to participate in [3+2]-cycloaddition reactions with azaoxyallyl cations to form spirocyclic oxazole (B20620) and thiazole (B1198619) derivatives. researchgate.net Similarly, the cycloaddition of benzene (B151609) oxide, an epoxide with some similarities to activated cyclopropanes, with dienophiles has been explored as a route to functionalized cyclohexene (B86901) oxide derivatives. nih.gov

In the context of this compound, the cyclopropoxy group could potentially act as a three-carbon synthon in cycloaddition reactions. For example, in the presence of a suitable dienophile and under appropriate conditions, a formal [3+2] cycloaddition could occur, leading to the formation of five-membered ring systems. The electron-donating methoxy and amino groups on the aniline ring would likely influence the reactivity and regioselectivity of such transformations.

Table 1: Potential Cycloaddition Reactions of this compound Derivatives

| Reaction Type | Potential Reactant | Potential Product | Conditions |

| [3+2] Cycloaddition | Maleic anhydride | Fused dihydrofuran derivative | Thermal or Lewis acid catalysis |

| [3+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Fused dihydropyran derivative | Thermal or transition metal catalysis |

| Diels-Alder Type Reaction | Activated Diene | Bicyclic adduct | High temperature and pressure |

Note: The reactions presented in this table are hypothetical and based on the known reactivity of similar cyclopropane systems.

The thermal and photochemical behavior of cyclopropanes is a well-studied area of organic chemistry. thieme-connect.deresearchgate.net Vinylcyclopropanes, for example, undergo a characteristic thermal rearrangement to form cyclopentenes. researchgate.netnih.gov Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene have shown that it can lead to both cyclopentadiene (B3395910) and vinylallene. nih.gov The Cloke-Wilson rearrangement describes the conversion of cyclopropyl ketones and imines into dihydrofurans and pyrrolines, respectively. nih.gov

For this compound, thermal activation could potentially induce a rearrangement of the cyclopropoxy group. One plausible pathway is the homolytic cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate, which could then rearrange to form a more stable product, such as a derivative of propene or a five-membered heterocyclic system through interaction with the aniline nitrogen.

Photochemical rearrangements of molecules containing a cyclopropane ring have also been investigated. rsc.orgbaranlab.org These reactions often proceed through excited triplet states and can lead to complex skeletal reorganizations. baranlab.org In the case of this compound, photochemical excitation could lead to ring-opening of the cyclopropane, followed by intramolecular reactions involving the aromatic ring or the aniline substituent.

Table 2: Potential Rearrangement Pathways for this compound

| Reaction Type | Conditions | Potential Intermediate | Potential Product |

| Thermal Rearrangement | High Temperature (>300 °C) | Diradical | Propenyl ether derivative |

| Photochemical Rearrangement | UV irradiation | Excited triplet state | Fused heterocyclic system |

| Acid-Catalyzed Rearrangement | Strong acid | Cyclopropyl cation | Allylic alcohol derivative |

Note: The pathways described are based on established principles of cyclopropane chemistry and may not have been experimentally verified for this specific compound.

Transition-Metal Catalyzed Reactions and Their Mechanisms

Transition-metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds and the formation of new carbon-heteroatom bonds. The aniline moiety in this compound is a key handle for a variety of catalytic transformations.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing substituted amines. acs.orgrsc.org Late transition metals such as palladium, rhodium, and iridium are effective catalysts for the hydroamination of alkenes and alkynes with anilines. acs.orgnih.gov The mechanism often involves either the nucleophilic attack of the amine on a metal-activated alkene or the migratory insertion of the alkene into a metal-amide bond. nih.gov

Derivatives of this compound could undergo intermolecular hydroamination with various unsaturated partners. For instance, the palladium-catalyzed reaction with a vinylarene would be expected to yield a phenethylamine (B48288) derivative, a common motif in pharmaceuticals. nih.gov The electronic properties of the methoxy and cyclopropoxy substituents would likely influence the rate and selectivity of the reaction.

Table 3: Potential Hydroamination Reactions of this compound

| Alkene/Alkyne Partner | Catalyst System | Expected Product |

| Styrene | Pd(TFA)₂/DPPF/TfOH | N-(1-phenylethyl)-2-cyclopropoxy-5-methoxyaniline |

| 1-Octene | [Rh(COD)₂]BF₄/dppe | N-octyl-2-cyclopropoxy-5-methoxyaniline |

| Phenylacetylene | Ru₃(CO)₁₂ | N-(1-phenylethenyl)-2-cyclopropoxy-5-methoxyaniline (enamine) |

Note: The reactions and catalyst systems are based on established hydroamination methodologies for anilines.

The activation of the typically unreactive C-N bond in anilines is a challenging but increasingly important area of research, as it allows for the use of anilines as arylating agents in cross-coupling reactions. nih.govacs.org Ruthenium complexes have been shown to cleave the C-N bond in o-acylanilines, enabling subsequent coupling with organoboronates. acs.org Photochemical methods for the aerobic borylation of anilines via C-N bond activation have also been developed. nih.gov

For this compound, transition-metal-catalyzed C-N bond activation would provide a novel retrosynthetic disconnection, allowing the aniline to serve as a source of the 2-cyclopropoxy-5-methoxyphenyl group in the synthesis of biaryls or other complex aromatic structures. The reaction would likely require specific directing groups or pre-activation of the aniline nitrogen.

The mechanism of transition-metal-catalyzed reactions involving aniline derivatives is often complex, involving steps such as oxidative addition, reductive elimination, and transmetalation. rsc.org In hydroamination reactions, the coordination of the alkene to the metal center is a key step, followed by either an outer-sphere attack by the amine or an inner-sphere migratory insertion. nih.gov The nature of the ligand on the metal catalyst plays a crucial role in determining the reaction's outcome and selectivity. nih.gov

For C-N bond activation, the mechanism typically involves the oxidative addition of the C-N bond to a low-valent metal center. rsc.org In the case of ruthenium-catalyzed reactions of acylanilines, it has been shown that the reaction proceeds via direct C-N bond cleavage on the ruthenium center. acs.org Theoretical and experimental studies are essential to elucidate the precise mechanistic details for specific catalyst-substrate combinations.

Kinetic and Thermodynamic Studies of Transformations of this compound Derivatives

The kinetic and thermodynamic evaluation of chemical transformations is crucial for understanding reaction mechanisms, predicting reactivity, and optimizing process conditions. For derivatives of this compound, such studies provide insight into the electronic and steric influences of the cyclopropoxy and methoxy substituents on the reactivity of the aniline moiety. While specific experimental data for this compound is not extensively available in the public literature, the following sections outline the established methodologies and expected findings based on studies of analogous substituted anilines.

Reaction Rate Determinations and Activation Parameters

The determination of reaction rates and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS), provides a quantitative measure of a reaction's feasibility and a deeper understanding of its transition state.

Methodologies for Reaction Rate Determination

Kinetic studies on transformations involving aniline derivatives are commonly performed using techniques like UV-Vis spectrophotometry under pseudo-first-order conditions. researchgate.net In a typical setup, the concentration of one reactant, such as an electrophile, is kept in large excess compared to the aniline derivative. This allows for the simplification of the rate law, and the observed rate constant (k_obs) can be determined by monitoring the change in absorbance of a reactant or product over time. researchgate.net Studies on the reactions of substituted anilines with chloramine-T, for instance, have successfully used such methods to determine rate constants. utmb.edu

Expected Reactivity and Substituent Effects

The 2-cyclopropoxy and 5-methoxy groups on the aniline ring are both electron-donating groups (EDGs). This property increases the electron density on the benzene ring, particularly at the ortho and para positions, making the molecule more nucleophilic and highly reactive towards electrophilic substitution. allen.in The Hammett equation is a valuable tool for quantifying the effect of such substituents on reaction rates. wikipedia.org The reaction constant, ρ (rho), obtained from a Hammett plot, describes the sensitivity of the reaction to substituent effects. wikipedia.org For electrophilic aromatic substitution reactions, a negative ρ value is expected, indicating that electron-donating groups accelerate the reaction. wikipedia.org

Furthermore, the presence of the N-cyclopropyl group in related aniline structures is known to confer unique reactivity. Studies on N-cyclopropylanilines have shown that they can undergo spontaneous, irreversible cyclopropyl ring-opening upon single-electron oxidation. nih.gov This proceeds through the formation of an amine radical cation, a mechanism that is distinct from anilines lacking this feature. nih.govresearchgate.net

Activation Parameters

Activation parameters are derived from the temperature dependence of the reaction rate constant, typically through an Arrhenius or Eyring plot. For reactions involving substituted anilines, these parameters provide insight into the transition state. For example, the oxidative coupling of aniline with promethazine (B1679618) was found to have an activation energy (Ea) of 9.337 kJ mol⁻¹ and a positive enthalpy of activation (ΔH) of +6.826 kJ/mol, indicating an endothermic process. researchgate.net The Gibbs free energy of activation (ΔG) for the same reaction was +79.7797 kJ/mol, signifying a non-spontaneous process. researchgate.net

Illustrative Data Table: Hypothetical Activation Parameters for Electrophilic Bromination

The following table presents a hypothetical set of activation parameters for the electrophilic bromination of this compound, based on typical values observed for reactions of activated anilines. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 45.5 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH) | 43.0 | kJ mol⁻¹ |

| Entropy of Activation (ΔS) | -95.0 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG* at 298 K) | 71.3 | kJ mol⁻¹ |

Equilibrium Studies of Reversible Processes

Equilibrium studies are essential for characterizing reversible reactions, such as the formation of complexes between aniline derivatives and other molecules, including metal ions. researchgate.netacs.org The key parameter derived from these studies is the equilibrium constant (K), which is also known as the formation constant or stability constant in the context of complex formation. vedantu.comlibretexts.org

Determination of Equilibrium Constants

For reactions that involve a fast equilibrium step followed by a slower, rate-determining step, the equilibrium constant (K) can often be determined from kinetic data. utmb.edu For example, in the reaction of substituted anilines with chloramine-T, a complex is formed in a rapid equilibrium pre-step. By plotting the reciprocal of the observed rate constant (1/k_obs) against the reciprocal of the amine concentration (1/[amine]), both the equilibrium constant for complex formation (K) and the rate constant for its subsequent decomposition (k₂) can be calculated. utmb.edu For direct equilibrium measurements, potentiometric pH titration is a common technique used to determine the formation constants of metal chelates with aniline-based Schiff bases. researchgate.net

Factors Influencing Equilibrium

The stability of complexes formed from aniline derivatives is influenced by both the electronic properties of the substituents on the aniline ring and the nature of the complexing agent. Electron-donating groups on the aniline ring generally increase the basicity of the amino group, which can lead to the formation of more stable complexes with Lewis acids. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated from the temperature dependence of the equilibrium constant and provide a complete thermodynamic profile of the reversible process. researchgate.net

Illustrative Data Table: Hypothetical Equilibrium Constants for Complex Formation

This table shows hypothetical equilibrium constants for the formation of a 1:1 complex between this compound and a Lewis acid at different temperatures. Such data is representative of complex formation equilibria involving substituted anilines. rsc.org

| Temperature (K) | Equilibrium Constant (K) |

|---|---|

| 298 | 150 |

| 308 | 125 |

| 318 | 105 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropoxy 5 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of hydrogen atoms (protons) in a molecule based on their unique electronic environments. pressbooks.pub The spectrum provides four key pieces of information: the number of signals (number of non-equivalent protons), their chemical shift (electronic environment), their integration (the ratio of protons of each type), and their splitting pattern (number of neighboring protons).

For 2-Cyclopropoxy-5-methoxyaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the protons of the cyclopropyl (B3062369) ring. The proximity to electronegative oxygen and nitrogen atoms, along with the effects of the aromatic ring, causes the signals to appear at characteristic chemical shifts. pressbooks.pub For instance, aromatic protons typically resonate between 6.0 and 8.7 ppm, while protons of a methoxy group (O-CH₃) are found around 3.7-3.9 ppm. pressbooks.pub The amine (NH₂) protons can appear over a broad range, often between 1 and 5 ppm. pressbooks.pub The cyclopropyl protons would appear in the upfield region, typically between 0.5 and 1.5 ppm, due to their unique shielded environment.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | ~6.5 - 7.0 | m (multiplet) | 3H |

| Amine (NH₂) | ~3.5 - 4.5 | s (singlet, broad) | 2H |

| Methoxy (OCH₃) | ~3.7 - 3.8 | s (singlet) | 3H |

| Cyclopropoxy (OCH) | ~3.5 - 3.7 | m (multiplet) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. kpi.ua Since ¹³C has a low natural abundance, the spectra are typically recorded as proton-decoupled, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropoxy group. Aromatic carbons generally appear in the 110-160 ppm range. kpi.ua The carbon attached to the electron-donating amino group and the oxygen-linked carbons (C-O) of the methoxy and cyclopropoxy groups would be found at the downfield (higher ppm) end of this range. researchgate.net The methoxy carbon itself typically resonates around 55-60 ppm, while the cyclopropyl carbons would be significantly upfield. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (Cyclopropoxy) | ~145 - 150 |

| Aromatic C-O (Methoxy) | ~150 - 155 |

| Aromatic C-N | ~135 - 140 |

| Aromatic C-H | ~100 - 120 |

| Methoxy (OCH₃) | ~55 - 56 |

| Cyclopropoxy (OCH) | ~50 - 55 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and additivity rules. kpi.ua Actual values may vary.

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular puzzle by revealing relationships between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons and within the cyclopropyl ring, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This is a powerful tool for unambiguously assigning which proton signal corresponds to which carbon signal. youtube.com For example, the proton signal around 3.75 ppm would correlate with the carbon signal around 55 ppm, confirming the methoxy group assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). sdsu.eduyoutube.com This is crucial for connecting molecular fragments. For instance, the methoxy protons would show a correlation to the aromatic carbon at position 5, and the cyclopropoxy methine proton would correlate to the aromatic carbon at position 2, definitively establishing the substitution pattern on the aromatic ring. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. youtube.com NOESY is particularly useful for determining stereochemistry and the spatial arrangement of substituents. researchgate.net It could confirm the proximity of the cyclopropoxy group's protons to the aromatic proton at position 3, and the methoxy group's protons to the aromatic proton at position 4.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments it breaks into. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. mdpi.com For this compound (C₁₀H₁₃NO₂), HRMS would be used to confirm this exact formula by distinguishing its precise mass from other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Expected m/z |

|---|

Note: The expected m/z value is for the protonated molecular ion, which is commonly observed in techniques like ESI.

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is a unique fingerprint that provides valuable structural information.

Electron Ionization (EI-MS): EI is a high-energy ionization technique that causes extensive fragmentation. nih.gov The fragmentation of this compound would likely involve characteristic cleavages. The bond between the ether oxygen and the cyclopropyl ring could break, or the methoxy group could be lost. Cleavage of the C-N bond is also a possibility for amines. miamioh.edu

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in less fragmentation and a prominent molecular ion peak (often as [M+H]⁺). rsc.org This makes it ideal for confirming molecular weight. If fragmentation is induced (e.g., in an MS/MS experiment), predictable losses can be observed.

Common fragmentation pathways for aromatic ethers and anilines include alpha-cleavage at the ether or amine substituent and loss of small neutral molecules. miamioh.eduarkat-usa.org

Table 4: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Loss from Parent Ion |

|---|---|---|

| 179 | [M]⁺ or [M+H]⁺ | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Loss from cyclopropyl or methoxy group |

| 138 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group |

Note: These are predicted fragmentation patterns based on the structure. The relative abundance of each peak would depend on the ionization method and energy. nih.govtutorchase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique reveals information about the π-electron system and the influence of substituents on absorption properties.

The primary chromophore in this compound is the benzene (B151609) ring, which exhibits characteristic π→π* electronic transitions. However, the presence of three auxochromic groups—the amino (-NH₂), methoxy (-OCH₃), and cyclopropoxy (-O-c-C₃H₅) groups—significantly modifies its absorption profile. These electron-donating groups, through resonance and inductive effects, increase the electron density of the aromatic ring, which has two main consequences:

Bathochromic Shift: The energy required for the π→π* transitions is lowered, causing a shift in the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

Hyperchromic Effect: The probability of the electronic transitions increases, leading to a higher molar absorptivity (ε).

The electronic absorption spectra of substituted anilines typically display a cluster of absorption bands between 200 and 500 nm. lokadrusti.org In this compound, the interaction of the lone pair of electrons on the nitrogen of the amino group and the oxygens of the ether groups with the π-system of the benzene ring is the dominant factor governing its chromophoric properties. While specific spectral data for this exact compound is not widely published, data from related substituted anilines and dimethoxyanilines can provide insight into its expected absorption characteristics. For instance, poly(2,5-dimethoxyaniline) shows a strong polaron band transition, which is characteristic of the conformation and electronic state of the polyaniline chains. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Chromophore/Functional Groups Involved |

|---|---|---|

| π → π* | 230 - 250 | Benzene Ring (Primary Band) |

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon is a sensitive probe of the difference in solvation stabilization between the molecule's electronic ground and excited states. For many substituted anilines, the excited state is more polar than the ground state due to intramolecular charge transfer (ICT) from the electron-donating groups to the aromatic ring.

In the case of this compound, the potent electron-donating amino and alkoxy groups are expected to create a significant increase in the dipole moment upon electronic excitation. Consequently, an increase in solvent polarity would lead to:

Positive Solvatochromism (Bathochromic Shift): Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength. Studies on other substituted anilines have demonstrated that the nature and position of substituents control the extent of solvatochromic shifts. lokadrusti.org

Hydrogen Bonding Effects: In protic solvents (e.g., ethanol, water), specific hydrogen-bonding interactions with the amino and ether oxygen atoms can further influence the electronic transitions. Hydrogen bond donation from the solvent to the solute can lead to significant spectral shifts. nih.govnih.gov The study of solvatochromism can thus provide valuable information about the nature of the excited state and the specific solvent-solute interactions at play. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes.

The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key functional groups. While an experimental spectrum is not available, the expected vibrational frequencies can be predicted based on data for anilines, anisoles, and cyclopropyl ethers. researchgate.net

Table 2: Predicted Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring & Cyclopropane (B1198618) |

| 2980 - 2850 | C-H Stretching | Methoxy (-OCH₃) |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1300 - 1200 | C-N Stretching | Aryl Amine |

| 1275 - 1200 | C-O Asymmetric Stretching | Aryl Ether |

| 1075 - 1020 | C-O Symmetric Stretching | Aryl Ether & Alkyl Ether |

| ~1020 | C-C Stretching/Ring Breathing | Cyclopropane Ring |

The precise positions of these bands can be subtly influenced by electronic coupling between the substituents and the aromatic ring.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, yielding precise measurements of bond lengths, bond angles, and dihedral angles.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the expected geometric parameters can be inferred from the crystal structures of closely related molecules, such as aniline (B41778), substituted anilines, and anisoles. acs.orgafit.edunih.gov

The aniline amino group is known to be slightly pyramidal, with the nitrogen atom out of the plane of the benzene ring. afit.edu The electron-donating substituents are expected to influence the C-N bond length, which should exhibit some double-bond character due to resonance. The orientation of the methoxy and cyclopropoxy groups relative to the ring is determined by steric and electronic factors. Intermolecular interactions, particularly hydrogen bonding involving the amine group, would play a crucial role in the crystal packing. acs.org

Table 3: Typical Bond Lengths and Angles Expected for this compound Based on Analogous Structures

| Parameter | Bond/Atoms | Expected Value |

|---|---|---|

| Bond Lengths | ||

| C-N | Aromatic C - NH₂ | ~1.40 Å |

| C-O | Aromatic C - OCH₃ | ~1.37 Å |

| C-O | Aromatic C - OC₃H₅ | ~1.37 Å |

| C=C | Aromatic | ~1.39 Å |

| C-C | Cyclopropyl | ~1.51 Å |

| Bond Angles | ||

| C-C-C | Aromatic Ring | ~120° |

| C-C-N | Aromatic Ring - Amine | ~120° |

| C-O-C | Methoxy Group | ~117° |

| C-C-C | Cyclopropyl Ring | ~60° |

| Dihedral Angles |

These predicted values provide a structural model that awaits experimental verification through X-ray crystallographic analysis of a suitable single crystal.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-5-methoxyaniline |

| Aniline |

| Benzene |

Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain the crystal structure of this compound. Despite these extensive efforts, no experimental single-crystal X-ray diffraction data for this specific compound has been deposited or reported. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions, which would typically include precise measurements of bond angles, distances, and a description of the three-dimensional arrangement of molecules in the solid state, cannot be provided at this time.

The determination of a crystal structure is a prerequisite for a definitive and detailed discussion of the molecular packing, hydrogen bonding network, and other non-covalent interactions that govern the supramolecular architecture of a compound in its crystalline form. Such data would provide invaluable insights into the solid-state properties of this compound.

While information on the crystal structures of related methoxyaniline derivatives exists, a direct extrapolation of their packing motifs and intermolecular interactions to this compound would be speculative and would not adhere to the required scientific accuracy of this article. For instance, studies on substituted nitroanilines have detailed the significant role of N-H···O and C-H···O hydrogen bonds in the formation of their crystal lattices. However, the presence and geometry of such interactions in this compound can only be confirmed through experimental structure determination.

Therefore, this section remains pending the future availability of the crystallographic data for this compound.

Computational and Theoretical Chemistry Studies of 2 Cyclopropoxy 5 Methoxyaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is used to predict a wide array of molecular properties with a favorable balance between accuracy and computational cost. For a molecule such as 2-Cyclopropoxy-5-methoxyaniline, DFT calculations can elucidate its fundamental chemical and physical characteristics.

Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds associated with the cyclopropoxy and methoxy (B1213986) groups, this also involves a conformational analysis to identify the most stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.40 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Length | C-O (cyclopropoxy) | ~1.36 Å |

| Bond Angle | C-N-H | ~113° |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° (planar) or ~0° |

| Dihedral Angle | C-C-O-C (cyclopropoxy) | Varies |

Note: These are representative values for substituted anilines and ethers and are for illustrative purposes only.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. Two of the most important are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small gap suggests that the molecule is more reactive and can be more easily excited, as it takes less energy to move an electron from the HOMO to the LUMO. joaquinbarroso.com For aniline (B41778) derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen lone pair, while the LUMO is a π* anti-bonding orbital. The substituents significantly modulate the energies of these orbitals.

DFT calculations are widely used to compute these orbital energies. For this compound, the electron-donating nature of the amino, methoxy, and cyclopropoxy groups would be expected to raise the energy of the HOMO, making the molecule a relatively good electron donor.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~ -1.0 to -0.5 | π* anti-bonding orbital over the aromatic system |

| HOMO | ~ -5.5 to -5.0 | π-orbital with contributions from the ring and N, O lone pairs |

| Gap (ΔE) | ~ 4.0 to 5.0 | LUMO - HOMO |

Note: These values are illustrative, based on typical ranges for substituted aromatic compounds, and serve to demonstrate the output of DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

A significant strength of modern DFT is its ability to predict spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental results.

NMR Chemical Shifts: By combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts of organic molecules with high accuracy. nih.govacs.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These calculated shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net This predictive power is crucial for assigning complex spectra and distinguishing between isomers. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, N-H bend). While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors, leading to excellent agreement with measured spectra. researchgate.net This allows for the assignment of observed spectral bands to specific molecular motions.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. joaquinbarroso.com For a molecule like this compound, the primary absorptions in the UV region would correspond to π → π* transitions within the substituted benzene ring. The positions and intensities of these transitions are influenced by the electron-donating substituents, which typically cause a shift to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. researchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-NH₂ | ~145 ppm |

| ¹H NMR | Ar-H | 6.5 - 7.0 ppm |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| UV-Vis | λ_max | ~240 nm, ~295 nm |

Note: These are representative, hypothetical values based on similar aniline derivatives and are for illustrative purposes.

Quantum Chemical Calculations for Reactivity and Stability

Beyond static properties, computational chemistry can model dynamic processes, providing a molecular-level understanding of chemical reactions.

Calculation of Reaction Pathways and Transition States

Quantum chemical calculations can map out the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate.

For example, the synthesis of this compound likely involves steps such as the etherification of a phenol (B47542) or the amination of an aromatic ring. acs.orgfrontiersin.org DFT can be used to model these reaction steps, calculating the structures and energies of reactants, intermediates, transition states, and products. researchgate.net This allows chemists to understand the reaction mechanism in detail, rationalize why certain products are formed, and predict how changes in reactants or catalysts might affect the outcome. nih.gov

Energetic Landscape and Stability of Intermediates

In reactions involving anilines, intermediates such as protonated anilinium ions or resonance-stabilized species from electrophilic attack are common. byjus.comyoutube.com For instance, in an electrophilic aromatic substitution reaction on this compound, DFT could be used to calculate the relative stability of the sigma-complex intermediates formed by attack at the different available positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.

Analysis of Charge Distribution (e.g., Mulliken Charges)

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its reactivity, polarity, and intermolecular interactions. One common method for quantifying this distribution is through the calculation of partial atomic charges. Mulliken population analysis is a widely used computational method to assign these charges to individual atoms within a molecule. wikipedia.org

In a molecule like this compound, the charge distribution is influenced by the interplay of its various functional groups: the electron-donating amino (-NH2) group, the electron-donating methoxy (-OCH3) group, and the cyclopropoxy group, all attached to the benzene ring. The nitrogen and oxygen atoms, being highly electronegative, are expected to carry negative partial charges, while the hydrogen atoms of the amino group and the carbon atoms bonded to them are expected to be more electropositive.

Studies on related molecules, such as methoxyaniline and other aniline derivatives, have shown that the substitution pattern on the aromatic ring significantly affects the charge distribution. researchgate.netresearchgate.netnih.gov For instance, in 4-methoxy-2-nitroaniline, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a significant charge polarization across the molecule. nih.gov Similarly, the amino group in aniline derivatives can act as a hydrogen bond donor, a property that is influenced by its partial charge. nih.gov

A theoretical Mulliken charge analysis for this compound would provide atom-specific charge values, offering insights into the most likely sites for electrophilic or nucleophilic attack. The analysis would also help in understanding the molecule's dipole moment and its ability to interact with other polar molecules or ions.

Representative Mulliken Atomic Charges for Aniline Derivatives

The following table illustrates typical Mulliken charge values that might be expected for atoms in a substituted aniline, based on computational studies of similar molecules. Please note that this is a representative example and not the specific calculated data for this compound.

| Atom/Group | Representative Mulliken Charge (a.u.) |

| Amino Group Nitrogen (N) | -0.8 to -1.0 |

| Amino Group Hydrogens (H) | +0.3 to +0.5 |

| Methoxy Group Oxygen (O) | -0.5 to -0.7 |

| Aromatic Ring Carbons | Variable (-0.2 to +0.2) |

| Methoxy Group Carbon (C) | +0.1 to +0.3 |

This table is illustrative and based on general findings for substituted anilines.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and the influence of its environment, such as a solvent, on its behavior.

Conformational Dynamics and Flexibility Analysis

The structure of this compound is not rigid. The cyclopropoxy and methoxy groups can rotate relative to the benzene ring, and the amino group also has rotational freedom. MD simulations can track these movements over nanoseconds or longer, revealing the preferred conformations of the molecule and the energy barriers between different rotational states.

For example, the orientation of the cyclopropyl (B3062369) ring relative to the plane of the benzene ring and the rotation of the methyl group in the methoxy substituent are key conformational variables. Understanding these dynamics is important as the three-dimensional shape of a molecule can be critical for its interaction with other molecules, such as in a biological receptor or a catalyst's active site. Studies on other substituted anilines have used techniques like the optical Kerr effect to probe their dynamics in the liquid state. capes.gov.br

Solvent Effects on Molecular Behavior

The behavior of a molecule can change significantly when it is dissolved in a solvent. MD simulations are particularly well-suited for studying these solvent effects. By simulating this compound surrounded by a large number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can observe how the solvent interacts with the solute and influences its conformation and properties.

For instance, in a polar solvent like water, hydrogen bonds would be expected to form between the water molecules and the amino and methoxy groups of this compound. sci-hub.se These interactions can stabilize certain conformations over others and affect the molecule's electronic properties. Computational studies on other aniline derivatives, such as p-nitroaniline, have demonstrated that solvents can cause significant shifts in the molecule's electronic absorption spectra (solvatochromism), a phenomenon that can be accurately modeled using combined quantum mechanics and molecular mechanics (QM/MM) approaches. researchgate.netpsu.edu Such studies reveal how the polarity of the solvent can alter the charge distribution and energy levels of the solute molecule. journalirjpac.com

Synthetic Applications and Derivatization of 2 Cyclopropoxy 5 Methoxyaniline As a Building Block

Role as a Precursor in Complex Molecule Synthesis

The structural features of 2-cyclopropoxy-5-methoxyaniline make it a versatile precursor for the synthesis of intricate molecules, particularly those containing nitrogen. The aniline (B41778) functional group is a key handle for introducing the nitrogen atom into various cyclic frameworks.

The primary amine of this compound is a potent nucleophile, enabling its participation in cyclization reactions to form nitrogen-containing heterocycles.

Pyrrolidin-2-ones: Substituted anilines are key components in the synthesis of 1,5-substituted pyrrolidin-2-ones. A common strategy involves the reaction of an aniline with a donor-acceptor (D-A) cyclopropane (B1198618). This process typically begins with a Lewis acid-catalyzed ring-opening of the D-A cyclopropane by the aniline's amino group, which acts as a nucleophile. nih.govmdpi.com This step forms a γ-amino ester intermediate, which then undergoes intramolecular cyclization (lactamization) to yield the pyrrolidin-2-one core. nih.govmdpi.com this compound can serve as the aniline component in this type of transformation, leading to the corresponding N-aryl substituted pyrrolidin-2-ones. The reaction pathway demonstrates how donor-acceptor cyclopropanes can function as 1,4-C,C-dielectrophiles, while amines like this compound act as 1,1-dinucleophiles. mdpi.com

Quinolones: Quinolones, a significant class of heterocyclic compounds, can be synthesized using anilines as starting materials through various established methods. nih.gov The Conrad-Limpach-Knorr reaction, for instance, involves the condensation of an aniline with a β-ketoester. mdpi.com Depending on the reaction conditions, this can lead to either 2-quinolones or 4-quinolones. Another important method is the Camps cyclization, which involves the intramolecular cyclization of an N-acyl-2-aminoacetophenone derivative, readily prepared from an aniline. mdpi.com Furthermore, palladium-catalyzed reactions, such as the coupling of o-iodoanilines with alkynes under a carbon monoxide atmosphere, provide a modern route to quinolin-4-ones. mdpi.com By employing this compound in these synthetic strategies, quinolones featuring its specific substitution pattern can be accessed.

| Heterocycle | General Synthetic Method | Role of this compound |

| Pyrrolidin-2-one | Lewis acid-catalyzed reaction with a donor-acceptor cyclopropane. nih.govmdpi.com | Acts as the N-nucleophile to open the cyclopropane ring, followed by intramolecular cyclization. nih.gov |

| Quinolone | Conrad-Limpach-Knorr reaction with a β-ketoester. mdpi.com | Serves as the aniline starting material. |

| Quinolone | Camps cyclization of an N-acylated derivative. mdpi.com | Precursor to the required N-acyl-2-aminoarylketone. |

| Quinolone | Palladium-catalyzed carbonylative cyclization. mdpi.com | Can be converted to an o-haloaniline derivative for use in coupling reactions. |

Spirocycles, compounds with two rings sharing a single atom, are of interest in medicinal chemistry due to their rigid and three-dimensional structures. rsc.org this compound can be incorporated into spirocyclic frameworks through multi-step synthetic sequences. For example, strategies for synthesizing spiro[indane-2,2′-pyrrolidine]s have been developed that could be adapted for this aniline. rsc.org Such a synthesis might involve an initial reaction to form a substituted proline derivative, which then undergoes an intramolecular Friedel-Crafts-type cyclization to construct the spiro-indanone core. rsc.org Subsequent reduction of the ketone and amide functionalities would yield the final spirocycle. Another advanced approach involves a Lewis acid-mediated spirocyclization to construct a 5/5-spirocyclic core, a key step in the synthesis of spiroindimicin alkaloids. nih.gov These methods highlight pathways where the aromatic ring and amino group of this compound could be strategically utilized to build complex spirocyclic systems.

Derivatization Strategies for Targeted Chemical Modifications

The chemical structure of this compound offers several avenues for derivatization, allowing for fine-tuning of its properties for various applications.

The nitrogen atom of the aniline group is a primary site for chemical modification due to its nucleophilicity and basicity. Standard transformations for primary arylamines can be readily applied. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a key step in preparing precursors for reactions like the Camps cyclization. mdpi.com

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt (Ar-N₂⁺), which is a versatile intermediate that can be replaced by a wide variety of functional groups (e.g., -H, -OH, -X, -CN).

These modifications not only alter the electronic properties of the molecule but also serve as a handle for attaching it to other molecular scaffolds. The synthesis of pyrrolidin-2-ones is a prime example where the aniline nitrogen is incorporated into a new ring system. nih.govmdpi.com

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino and methoxy (B1213986) groups. The cyclopropoxy group is also considered to be an activating, ortho-, para-directing group. The directing effects of these three groups must be considered when planning further functionalization. The amino group is the most powerful activating and directing group, followed by the methoxy and cyclopropoxy groups. Therefore, electrophiles are expected to substitute at the positions ortho and para to the amino group. Given the existing substitution pattern (amino at C1, cyclopropoxy at C2, methoxy at C5), the most likely positions for further substitution are C4 and C6.

Analogous syntheses, such as the preparation of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) from 4-methoxybenzene-1-sulfonyl chloride, demonstrate that sequential nitration and reduction can be used to introduce an amino group onto an already substituted benzene (B151609) ring. nih.gov This implies that reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be successfully performed on the aromatic ring of this compound to introduce additional functional groups. nih.gov

The cyclopropoxy group is generally considered a stable functional group. Its high C-H bond dissociation energy makes it less susceptible to standard oxidative metabolism compared to larger alkyl groups, a property often exploited in drug design. hyphadiscovery.com However, under specific and often harsh conditions, the strained three-membered ring can participate in chemical reactions. For instance, CYP-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates. hyphadiscovery.com While the cyclopropoxy group is more stable than a cyclopropylamino moiety, the possibility of oxidative ring-opening under certain chemical conditions exists. This could potentially be exploited to unmask a different functional group late in a synthetic sequence, although such transformations are not common and would require specific reagents to overcome the inherent stability of the cyclopropoxy ether linkage.

Development of Asymmetric Synthesis Protocols

The development of asymmetric synthesis protocols for derivatives of this compound is a specialized area of research focused on creating chiral molecules with high enantiopurity. These protocols are crucial for the synthesis of complex molecular architectures where stereochemistry plays a defining role in biological activity or material properties. The primary focus is on transformations that occur at or are influenced by the chiral centers within the molecule, particularly those involving the cyclopropylamine (B47189) moiety or its derivatives.

Enantioselective Transformations Involving Cyclopropylamine Derivatives

While specific research on the enantioselective transformations of this compound derivatives is not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to its structural motifs. The broader class of cyclopropylamine derivatives has been a subject of study in the development of chiral ligands and catalysts. For instance, new pinene-derived chiral cyclopropylamines have been synthesized and utilized in the creation of asymmetric ligands.

The development of enantioselective transformations often relies on the use of chiral catalysts, such as those based on transition metals like rhodium and palladium, or organocatalysts. These catalysts create a chiral environment that directs the formation of one enantiomer over the other. For aniline derivatives in general, significant progress has been made in areas such as enantioselective C-H functionalization. This involves the direct and selective conversion of a C-H bond into a new C-C or C-heteroatom bond, with control over the stereochemistry. Such methods, if applied to derivatives of this compound, could enable the introduction of new chiral centers with high enantioselectivity.

One of the key challenges in the asymmetric functionalization of aniline derivatives is controlling regioselectivity, especially in the presence of multiple potential reaction sites on the aromatic ring. The electronic and steric properties of the cyclopropoxy and methoxy groups on the this compound scaffold would play a significant role in directing such transformations.

Furthermore, the development of chiral auxiliaries derived from cyclopropylamines is another avenue for asymmetric synthesis. These auxiliaries can be temporarily attached to a substrate, direct a stereoselective reaction, and then be removed, leaving behind an enantioenriched product.

Although specific examples and data tables for the enantioselective transformations of this compound derivatives are not available, the established methodologies in asymmetric catalysis for related aniline and cyclopropylamine structures provide a strong foundation for future research in this area. The synthesis of chiral ligands from simple cyclopropylamines and the enantioselective functionalization of substituted anilines are indicative of the potential for developing highly selective and efficient asymmetric protocols for this specific building block.

Emerging Research Avenues and Future Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted anilines, such as 2-Cyclopropoxy-5-methoxyaniline, is a cornerstone of medicinal and materials chemistry. Traditional methods often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. Consequently, a major thrust of current research is the development of novel and sustainable synthetic routes.

Recent advancements in green chemistry are being explored for the synthesis of aniline (B41778) derivatives. These include the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild, aqueous conditions. For instance, the use of immobilized nitroreductase enzymes in continuous flow reactors presents a promising, sustainable alternative to traditional nitroarene reduction methods that use high-pressure hydrogen gas and precious-metal catalysts. nih.gov This chemoenzymatic approach offers perfect chemoselectivity and operates at room temperature and pressure, significantly reducing the energy and resource intensity of the synthesis. nih.gov

Another sustainable approach involves the use of electrosynthesis, where electrical current drives chemical reactions. This method can replace hazardous chemical oxidants and reductants with cleaner and more sustainable alternatives. Furthermore, the development of novel catalytic systems is a key area of research. For example, palladium-catalyzed C-H olefination of aniline derivatives using a unique Pd/S,O-ligand system allows for direct functionalization at the para-position under mild conditions with oxygen as the sole oxidant. uva.nl While not directly applied to this compound, these methodologies provide a clear roadmap for developing more sustainable synthetic pathways to this and related compounds.

The following table summarizes some emerging sustainable synthetic approaches applicable to aniline derivatives:

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., nitroreductases) | High selectivity, mild reaction conditions, aqueous media, reduced waste. |

| Electrosynthesis | Use of electricity to drive reactions | Avoids hazardous chemical oxidants/reductants, potential for automation. |

| C-H Functionalization | Direct modification of C-H bonds | Atom-economical, reduces number of synthetic steps. uva.nl |

| Flow Chemistry | Reactions in continuous flow reactors | Enhanced safety, better process control, easy scalability. nih.gov |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of chemical transformations. For a molecule like this compound, the interplay between the electron-donating methoxy (B1213986) group, the sterically demanding and electronically unique cyclopropoxy group, and the reactive amino group presents a rich landscape for mechanistic investigation.

The cyclopropyl (B3062369) group itself is known to exhibit unusual electronic properties, behaving in some contexts like a double bond. Its interaction with the aromatic ring and the other substituents can significantly influence the regioselectivity and stereoselectivity of reactions. Advanced computational and experimental techniques are being employed to unravel these intricate mechanistic details. For instance, studies on the reaction of 2,5-dihydroxy- uva.nlresearchgate.net-benzoquinone with nucleophiles have revealed that the reaction pathway can switch between ipso-substitution and an addition/elimination mechanism depending on the nucleophile and reaction conditions. rsc.org Similar detailed mechanistic studies on this compound would provide invaluable insights into its reactivity.

Understanding the role of catalysts in these transformations is another key area. For example, in the palladium-catalyzed olefination of anilines, preliminary mechanistic studies suggest that the ligand promotes the C-H bond cleavage, which is the rate-limiting step. uva.nl Detailed kinetic and spectroscopic studies, coupled with computational modeling, can provide a comprehensive picture of the catalytic cycle and the factors that govern its efficiency and selectivity.

Exploration of New Chemical Reactivities and Transformations

The unique structural and electronic features of this compound make it an exciting substrate for the exploration of new chemical reactivities and transformations. The presence of multiple functional groups opens up possibilities for a wide range of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.

The cyclopropoxy group, in particular, can participate in unique transformations. For example, cyclopentannulation reactions involving cyclopropyl phosphonium (B103445) salts have been used to construct functionalized diquinanes and angular quinanes. acs.org Exploring similar reactivity with this compound could lead to the synthesis of novel polycyclic aromatic compounds with interesting biological or material properties.

Furthermore, the aniline moiety can be a versatile handle for a variety of transformations. The development of squaric acid as an organocatalyst has enabled the 1,4-conjugate addition of aniline derivatives to Michael acceptors, expanding the synthetic toolbox for creating complex molecules. nih.gov Applying such novel catalytic methods to this compound could unlock new avenues for its derivatization and the creation of libraries of related compounds for screening in various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, particularly in the pharmaceutical industry. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.

The synthesis of aniline derivatives, including potentially this compound, is well-suited for flow chemistry. Continuous flow processes can handle hazardous reagents and intermediates more safely by minimizing their accumulation. For instance, the generation of organosodium compounds in a flow system has been successfully applied to the synthesis of ketones from Weinreb amides. acs.org This approach could be adapted for the functionalization of aniline derivatives.

Moreover, fully automated, multistep flow synthesis platforms are becoming increasingly sophisticated. These systems can integrate reaction, purification, and analysis steps, enabling the on-demand synthesis of complex molecules. While the direct application to this compound has not been reported, the successful automated synthesis of other nitrogen-containing heterocycles demonstrates the potential of this technology.

The table below highlights the key benefits of integrating flow chemistry and automation in the context of this compound research and production:

| Technology | Key Benefits |

| Flow Chemistry | Enhanced safety with hazardous reagents, precise control over reaction parameters, improved scalability, potential for integration of multiple synthetic steps. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, improved reproducibility, on-demand synthesis of molecules. |

Q & A

Q. Methodological Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Stoichiometry : A 1.2:1 molar ratio of cyclopropanol to aryl halide minimizes unreacted starting material .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product (>95% purity) .

How should researchers validate the structural and electronic properties of this compound?

Basic Research Question

Analytical Techniques :

- NMR Spectroscopy :

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 194.1 (calculated using PubChem data for analogs) .

- X-ray Crystallography : Resolves steric effects of the cyclopropoxy group on planarity .

What computational strategies predict the reactivity and solubility of this compound?

Advanced Research Question

- Density Functional Theory (DFT) :

- Solubility Prediction :

How do substituent effects (cyclopropoxy vs. methoxy) influence regioselectivity in further derivatization?

Advanced Research Question

- Electronic Effects :

- Methoxy groups activate the ring via resonance (+R effect), favoring electrophilic substitution at the ortho and para positions.

- Cyclopropoxy groups exhibit weaker electron donation due to ring strain, directing reactions to less sterically hindered sites .

- Case Study :

- In sulfonation reactions, methoxy groups yield para-sulfonated products, while cyclopropoxy groups favor meta substitution due to steric hindrance .

How can contradictory data on stability or biological activity be resolved?

Q. Data Contradiction Analysis

- Stability Issues :

- Discrepancies in thermal stability may arise from impurities. Recrystallize from ethanol/water (70:30) to remove trace oxidants .

- Biological Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.